5-Hydroxy-L-tryptophan hydrate

Description

Contextualizing the Biochemical Significance of 5-Hydroxy-L-tryptophan Hydrate (B1144303)

Once formed, 5-HTP is rapidly decarboxylated by the enzyme aromatic L-amino acid decarboxylase (AADC), which requires vitamin B6 as a cofactor, to yield serotonin (B10506). wikipedia.orgnews-medical.net Subsequently, serotonin can be further metabolized to produce melatonin (B1676174), a hormone primarily involved in regulating the sleep-wake cycle. nih.govnih.gov

A crucial aspect of 5-HTP's biochemical significance is its ability to cross the blood-brain barrier, a protective layer of endothelial cells that prevents many substances from entering the central nervous system. mikronaehrstoffcoach.comnews-medical.net Serotonin itself cannot cross this barrier. mikronaehrstoffcoach.comnews-medical.net Therefore, the brain's supply of serotonin is entirely dependent on the availability of its precursors, like 5-HTP, that can pass through. news-medical.net This property makes 5-HTP a central molecule in the study of central nervous system serotonin levels and function.

There are two distinct isoforms of the rate-limiting enzyme, TPH: TPH1, which is primarily expressed in peripheral tissues like the gut, and TPH2, which is found in the neurons of the brain. nih.govnih.gov This duality creates two largely separate serotonin systems in the body, a peripheral one and a central one, further highlighting the nuanced role of 5-HTP synthesis in different biological compartments. nih.govtohoku.ac.jp

| Property | Description | Reference |

|---|---|---|

| Precursor Role | Immediate metabolic precursor to serotonin (5-HT) and subsequently melatonin. | wikipedia.orgnih.govnews-medical.net |

| Synthesis Pathway | Synthesized from L-tryptophan via the enzyme tryptophan hydroxylase (TPH). | wikipedia.orgnih.gov |

| Rate-Limiting Step | The conversion of L-tryptophan to 5-HTP is the rate-limiting step in serotonin biosynthesis. | news-medical.netnih.govevecxia.comnih.gov |

| Conversion to Serotonin | Converted to serotonin by the enzyme aromatic L-amino acid decarboxylase (AADC). | wikipedia.orgnews-medical.net |

| Blood-Brain Barrier | Effectively crosses the blood-brain barrier, unlike serotonin itself. | mikronaehrstoffcoach.comnews-medical.net |

| Enzyme Isoforms | Synthesis is initiated by two TPH isoforms: TPH1 (peripheral) and TPH2 (neuronal). | nih.govnih.govnih.gov |

Historical Trajectories of Research on 5-Hydroxytryptophan (B29612) Pathways

Scientific investigation into the 5-hydroxytryptophan pathway is intrinsically linked to the broader history of serotonin research, which spans over six decades. nih.gov A pivotal moment occurred in the early 1950s with the discovery of serotonin in the brain, which sparked intense interest in its role in mental health and brain function. nih.govelsevier.es

This discovery led researchers to investigate its synthesis and metabolism, culminating in the identification of L-tryptophan as the initial substrate and 5-HTP as the key intermediate metabolite. wikipedia.org Early studies began to elucidate the enzymatic steps, identifying tryptophan hydroxylase and aromatic L-amino acid decarboxylase as the crucial catalysts in the pathway. mikronaehrstoffcoach.com In the 1970s and 1980s, the "serotonin hypothesis of depression" emerged, postulating that a deficit in brain serotonin was a primary cause of depressive disorders. nih.gov This hypothesis spurred a wave of research, including studies using precursors like tryptophan and 5-HTP to probe the effects of increased serotonin synthesis. evecxia.comnih.gov

A significant breakthrough in understanding the regulation of this pathway was the later discovery of two distinct isoforms of tryptophan hydroxylase, TPH1 and TPH2. nih.gov This finding revealed that serotonin synthesis is regulated differently in the central nervous system versus the periphery, adding a new layer of complexity and providing more specific targets for research. nih.govnih.gov The first evidence of tryptophan hydroxylation in microorganisms was noted in Chromobacterium violaceum approximately 70 years ago, laying the groundwork for future biotechnological production methods. nih.gov

| Time Period | Key Discovery or Research Focus | Reference |

|---|---|---|

| ~1950s | First evidence of microbial hydroxylation of tryptophan in Chromobacterium violaceum. | nih.gov |

| Early 1950s | Discovery of serotonin (5-HT) in the brain, initiating research into its function and synthesis. | nih.govelsevier.es |

| 1960s-1970s | Elucidation of the serotonin biosynthetic pathway, identifying L-tryptophan and 5-HTP as key components. | mikronaehrstoffcoach.comevecxia.com |

| 1970s-1980s | The "serotonin hypothesis of depression" gains prominence, driving research into precursors like 5-HTP. | nih.gov |

| ~2000s | Discovery of two distinct tryptophan hydroxylase isoforms, TPH1 (peripheral) and TPH2 (neuronal). | nih.gov |

| 2010s-Present | Advancement of metabolic engineering in microorganisms for 5-HTP production and use of CRISPR for genetic studies. | nih.govfrontiersin.orgoup.com |

Methodological Advancements Shaping Current Research on 5-Hydroxy-L-tryptophan Hydrate

The ability to accurately study this compound is highly dependent on the analytical and biotechnological tools available. Over the years, significant methodological advancements have enabled more precise and sensitive investigations.

Initially, research relied on less specific colorimetric or fluorimetric assays. The development of High-Performance Liquid Chromatography (HPLC) marked a major leap forward, providing a robust method for separating and quantifying 5-HTP in complex biological samples. asianpubs.orgnih.gov Modern HPLC methods are frequently coupled with highly sensitive detectors, such as Diode Array Detectors (DAD), fluorescence detectors, and, most powerfully, Mass Spectrometry (MS). nih.gov The combination of Liquid Chromatography-Mass Spectrometry (LC-MS) and tandem MS (MS/MS) offers exceptional specificity and low detection limits, allowing for the accurate measurement of 5-HTP in tissues and biofluids like plasma and serum. nih.govfrontiersin.orgresearchgate.netnih.gov Other analytical techniques, including Capillary Electrophoresis (CE) and electrochemical sensors, have also been developed for its detection. nih.govresearchgate.net

In parallel, the field of biotechnology has revolutionized the production and study of 5-HTP. While it can be extracted from the seeds of the African plant Griffonia simplicifolia, this supply is subject to regional and seasonal limitations. mikronaehrstoffcoach.comnih.gov Metabolic engineering has emerged as a powerful alternative. frontiersin.org Scientists have successfully engineered microorganisms like Escherichia coli and the yeast Saccharomyces cerevisiae to produce 5-HTP. nih.govfrontiersin.org This is achieved by introducing the genes for enzymes like tryptophan hydroxylase into the microbes, creating cellular factories for controlled and scalable production. frontiersin.orgacs.org

Furthermore, the advent of genetic engineering tools, particularly CRISPR/Cas9, has opened new frontiers for studying the 5-hydroxytryptophan pathway in vivo. oup.com Researchers can now precisely edit genes related to serotonin synthesis and signaling, such as TPH or serotonin receptors, to investigate their roles in complex biological processes and brain function. oup.comfrontiersin.org

| Methodology | Description | Primary Application in 5-HTP Research | Reference |

|---|---|---|---|

| HPLC | High-Performance Liquid Chromatography separates compounds based on their physicochemical properties. Often uses a C18 column. | Quantification of 5-HTP in plant extracts and biological materials. | nih.govasianpubs.orgnih.gov |

| LC-MS/MS | Liquid Chromatography coupled with Tandem Mass Spectrometry provides high sensitivity and specificity. | Precise quantification of low concentrations of 5-HTP in complex matrices like plasma, serum, and brain tissue. | nih.govfrontiersin.orgresearchgate.netnih.gov |

| Capillary Electrophoresis (CE) | Separates molecules in a capillary tube based on their charge and size. | Determination of 5-HTP in dietary supplements and biological samples. | nih.gov |

| Metabolic Engineering | Genetic modification of microorganisms (e.g., E. coli, S. cerevisiae) to produce target compounds. | Sustainable and scalable production of 5-HTP as an alternative to plant extraction. | nih.govfrontiersin.orgacs.org |

| CRISPR/Cas9 | A genome-editing tool that allows for precise modification of DNA sequences. | Studying the function of genes in the serotonin pathway (e.g., TPH, receptors) by creating targeted knockouts or modifications. | oup.com |

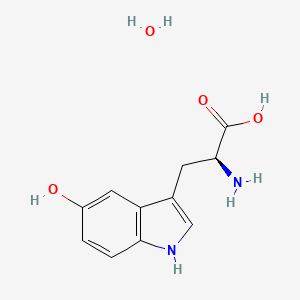

Structure

2D Structure

3D Structure of Parent

Properties

IUPAC Name |

(2S)-2-amino-3-(5-hydroxy-1H-indol-3-yl)propanoic acid;hydrate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12N2O3.H2O/c12-9(11(15)16)3-6-5-13-10-2-1-7(14)4-8(6)10;/h1-2,4-5,9,13-14H,3,12H2,(H,15,16);1H2/t9-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UIHHMHBYEZJGNC-FVGYRXGTSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1O)C(=CN2)CC(C(=O)O)N.O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC2=C(C=C1O)C(=CN2)C[C@@H](C(=O)O)N.O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20639876 | |

| Record name | 5-Hydroxy-L-tryptophan--water (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20639876 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

238.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

207386-94-5, 314062-44-7 | |

| Record name | L-Tryptophan, 5-hydroxy-, hydrate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=207386-94-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Hydroxy-L-tryptophan--water (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20639876 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Biosynthetic Pathways and Precursors of 5 Hydroxy L Tryptophan

Enzymatic Hydroxylation of L-Tryptophan: The Rate-Limiting Step in 5-Hydroxytryptophan (B29612) Synthesis

The conversion of L-tryptophan to 5-HTP is the first and rate-limiting step in the biosynthesis of serotonin (B10506). nih.govresearchgate.netsigmaaldrich.com This crucial reaction is catalyzed by the enzyme tryptophan hydroxylase (TPH), a monooxygenase that belongs to the family of aromatic amino acid hydroxylases. nih.govnih.gov TPH facilitates the incorporation of one atom of molecular oxygen into the fifth position of the indole (B1671886) ring of tryptophan, while the other oxygen atom is reduced to water. nih.govnih.gov This hydroxylation reaction is the primary point of regulation for the entire serotonin synthesis pathway. researchgate.netsigmaaldrich.com

In mammals, including humans, tryptophan hydroxylase exists as two distinct isoforms, TPH1 and TPH2, which are encoded by separate genes. wikipedia.orgphysiology.org These isoforms exhibit tissue-specific expression and play different roles in the production of 5-HTP.

TPH1: This isoform is primarily expressed in peripheral tissues, such as the gut, pineal gland, skin, and mast cells. wikipedia.orgnih.govwikipedia.org TPH1 is responsible for the synthesis of serotonin in the periphery, which is involved in a variety of physiological processes outside of the central nervous system. physiology.orgnih.gov

TPH2: In contrast, TPH2 is expressed almost exclusively in the neurons of the central nervous system and is the predominant isoform in the brain. wikipedia.orgphysiology.orgnih.gov Therefore, TPH2 is the key enzyme for the synthesis of serotonin that functions as a neurotransmitter. nih.gov

While both isoforms catalyze the same reaction, they have different kinetic properties. TPH1 generally exhibits a higher efficiency in binding and hydroxylating L-tryptophan compared to TPH2. researchgate.net The discovery of these two isoforms has been crucial in understanding the separate regulation of central and peripheral serotonin systems. nih.gov

Table 1: Comparison of TPH1 and TPH2 Isoforms

| Feature | TPH1 | TPH2 |

|---|---|---|

| Primary Location | Peripheral tissues (gut, pineal gland, skin) wikipedia.orgnih.gov | Central nervous system (neurons) wikipedia.orgnih.gov |

| Primary Function | Synthesis of peripheral serotonin physiology.orgnih.gov | Synthesis of neuronal serotonin nih.gov |

| Kinetic Efficiency | Higher efficiency in binding and hydroxylating L-tryptophan researchgate.net | Lower efficiency compared to TPH1 researchgate.net |

The catalytic mechanism of tryptophan hydroxylase involves a series of complex steps centered around a non-heme iron atom within the active site. nih.gov The enzyme utilizes molecular oxygen and a cofactor, tetrahydrobiopterin (B1682763) (BH4), to hydroxylate L-tryptophan. nih.govnih.gov The reaction begins with the binding of L-tryptophan and BH4 to the active site, which leads to a change in the coordination of the iron atom, creating a site for oxygen to bind. nih.gov

The proposed mechanism involves the formation of a highly reactive ferryl oxo intermediate (Fe(IV)=O) from the reaction of the active site iron, oxygen, and BH4. nih.govacs.org This potent oxidizing species then attacks the aromatic ring of L-tryptophan in an electrophilic aromatic substitution reaction to generate the hydroxylated product, 5-HTP. nih.gov During this process, an interesting phenomenon known as the "NIH shift" occurs, where a hydrogen atom from the C5 position of the tryptophan ring migrates to the C4 position. acs.org

Structural analyses have identified key amino acid residues within the active site that are crucial for substrate binding and catalysis. For instance, in chicken TPH1, residues such as R258, T266, S337, and I367 are important for determining the binding specificity for tryptophan. frontiersin.org Sequence alignments suggest that corresponding residues in human TPH2, namely R303, T311, S382, and I412, are likely involved in substrate binding. frontiersin.org

Cofactor Requirements and Regenerative Mechanisms for 5-Hydroxytryptophan Synthesis (e.g., Tetrahydrobiopterin, Iron)

The catalytic activity of tryptophan hydroxylase is critically dependent on the presence of specific cofactors, namely tetrahydrobiopterin (BH4) and ferrous iron (Fe²⁺). nih.govfrontiersin.org

Tetrahydrobiopterin (BH4): This pterin-based cofactor is essential for the hydroxylation reaction. nih.gov During the catalytic cycle, BH4 is oxidized to pterin-4α-carbinolamine as it donates two electrons for the reduction of one of the oxygen atoms to water. nih.govnih.gov For continuous 5-HTP synthesis, BH4 must be regenerated. This is accomplished through a recycling pathway involving two enzymes: pterin-4α-carbinolamine dehydratase (PCD) and dihydropteridine reductase (DHPR). nih.govmdpi.com

Iron (Fe²⁺): A non-heme ferrous iron atom is located at the core of the TPH active site and is indispensable for catalysis. wikipedia.orgnih.gov This iron atom facilitates the interaction with molecular oxygen and the formation of the reactive hydroxylating intermediate. mdpi.com The binding of iron is reportedly stronger in TPH2 compared to TPH1. researchgate.net

The availability of these cofactors can significantly influence the rate of 5-HTP synthesis.

Subcellular Localization and Compartmentalization of 5-Hydroxytryptophan Biosynthetic Machinery

The synthesis of 5-HTP occurs within the cytosol of the cells where tryptophan hydroxylase is expressed. sigmaaldrich.comresearchgate.net Studies have shown that TPH can be found in both cytosolic and particulate fractions of brain cells. sigmaaldrich.com The subsequent conversion of 5-HTP to serotonin is also a cytosolic process, catalyzed by the enzyme L-aromatic amino acid decarboxylase. sigmaaldrich.com This localization ensures that the newly synthesized 5-HTP is readily available for the next step in the serotonin biosynthetic pathway.

Transcriptional and Post-Translational Regulation of Enzymes in the 5-Hydroxytryptophan Biosynthetic Pathway

The activity of tryptophan hydroxylase, the rate-limiting enzyme in 5-HTP synthesis, is meticulously regulated at both the transcriptional and post-translational levels to control serotonin production.

Transcriptional Regulation: The expression of the TPH1 and TPH2 genes is tightly controlled in a tissue-specific manner. proquest.com Studies on the human TPH gene have identified specific regions in the promoter that are important for regulating its transcription. proquest.com For example, the CCAAT box has been shown to be a critical activating element for TPH gene transcription. proquest.com Transcription factors, such as CCAAT displacement protein (CDP), can bind to the promoter and repress gene expression. proquest.com Furthermore, signaling pathways like the MAP kinase pathway can activate the transcription of the TPH gene in response to extracellular stimuli. researchgate.net

Post-Translational Regulation: TPH activity can be rapidly modulated through post-translational modifications, most notably phosphorylation. wikipedia.org Protein Kinase A (PKA), for example, can phosphorylate specific serine residues on both TPH1 (S58) and TPH2 (S19), leading to an increase in their catalytic activity. nih.gov This phosphorylation can also promote the interaction of TPH with 14-3-3 proteins, which further enhances its activity. nih.gov Additionally, the enzyme can be inactivated by certain drug-induced modifications, such as the formation of dopamine-derived quinones that can convert TPH into a redox-cycling quinoprotein. nih.gov

Synthetic Biology Approaches for 5-Hydroxytryptophan Biosynthesis in Heterologous Systems (e.g., E. coli, Saccharomyces cerevisiae)

The pharmaceutical and nutraceutical demand for 5-HTP has driven the development of synthetic biology approaches for its production in microbial hosts, offering a potential alternative to extraction from the seeds of Griffonia simplicifolia. rsc.org

Escherichia coli : E. coli has been a primary target for metabolic engineering to produce 5-HTP. A key challenge is that E. coli does not naturally produce the essential cofactor BH4. frontiersin.org To overcome this, researchers have successfully introduced the mammalian BH4 synthesis and regeneration pathways into E. coli. frontiersin.orgnih.gov By co-expressing these pathways with a TPH enzyme, often a mutated and more stable form of human TPH2, the microbial production of 5-HTP from L-tryptophan or even from simple carbon sources like glucose has been achieved. nih.gov Strategies to increase the intracellular pool of the precursor L-tryptophan have also been employed to enhance 5-HTP titers. nih.govconsensus.app In some approaches, phenylalanine-4-hydroxylase (P4H), which can utilize the native E. coli cofactor tetrahydromonapterin (MH4), has been used to convert tryptophan to 5-HTP. rsc.org One engineered E. coli strain was reported to produce 8.58 g/L of 5-HTP in a 5-L bioreactor. nih.gov

Saccharomyces cerevisiae : The yeast Saccharomyces cerevisiae has also been engineered for 5-HTP production. rsc.orgnih.gov Similar to the work in E. coli, this has been accomplished by heterologously expressing either prokaryotic phenylalanine 4-hydroxylase or eukaryotic tryptophan 3/5-hydroxylase, along with pathways for the synthesis of their respective cofactors, MH4 or BH4. rsc.orgresearchgate.net Interestingly, a native yeast gene, DFR1, which is involved in folate synthesis, was found to play a crucial role in 5-HTP production by aiding in the regeneration of the cofactor. rsc.orgmdpi.com

Table 2: Examples of 5-HTP Production in Engineered Microorganisms

| Host Organism | Key Engineering Strategy | Reported 5-HTP Titer |

|---|---|---|

| Escherichia coli | Heterologous expression of TPH2 and BH4 synthesis/regeneration pathways; optimization of L-tryptophan supply. nih.gov | 8.58 g/L nih.gov |

| Escherichia coli | Expression of rabbit TPH1 and mammalian BH4 synthesis/regeneration pathways. frontiersin.org | 198 mg/L frontiersin.org |

| Saccharomyces cerevisiae | Heterologous expression of prokaryotic P4H or eukaryotic T3H/T5H with cofactor synthesis enhancement. rsc.org | Up to 0.429 µg/L rsc.org |

Metabolic Fate and Catabolic Processes of 5 Hydroxy L Tryptophan

Decarboxylation of 5-Hydroxytryptophan (B29612) to Serotonin (B10506): Mechanistic and Enzymatic Studies (Aromatic L-amino acid decarboxylase)

The principal metabolic route for 5-HTP is its conversion to serotonin (5-hydroxytryptamine or 5-HT). This reaction is a decarboxylation, meaning it involves the removal of a carboxyl group (-COOH). The key enzyme orchestrating this transformation is Aromatic L-amino acid decarboxylase (AADC), also known as DOPA decarboxylase. reactome.orgnih.govwikipedia.org This enzyme is not specific to 5-HTP and can also decarboxylate other aromatic L-amino acids, such as L-DOPA, the precursor to dopamine (B1211576). reactome.orgoup.com

The mechanism of this decarboxylation is dependent on a crucial cofactor: pyridoxal (B1214274) 5'-phosphate (PLP), the active form of vitamin B6. reddit.comresearchgate.netnih.govyoutube.com The process begins with the formation of a Schiff base between the amino group of 5-HTP and the aldehyde group of PLP. This intermediate facilitates the departure of the carboxyl group as carbon dioxide. Following decarboxylation, the intermediate is protonated, and subsequent rearrangement releases serotonin and regenerates the PLP cofactor, ready for another catalytic cycle. frontiersin.org This reaction occurs in both the nervous system and the liver. wikipedia.org

The efficiency of AADC in converting 5-HTP to serotonin has been the subject of numerous enzymatic studies. The kinetic parameters, Michaelis constant (Km) and maximum velocity (Vmax), quantify the enzyme's affinity for its substrate and its maximum catalytic rate, respectively. These values can vary depending on the tissue and the specific conditions of the study. For instance, in the human caudate nucleus, the Km for 5-HTP decarboxylase activity was found to be 90 µM and the Vmax was 71 pmol/min/g wet weight. nih.gov In contrast, a study on AADC from Bacillus atrophaeus showed a relative activity of 71% for 5-hydroxy-L-tryptophan compared to L-phenylalanine. nih.gov

The optimal conditions for this enzymatic reaction have also been investigated. In the human brain, the decarboxylation of 5-HTP by AADC shows an optimal pH of 8.2. nih.gov The concentration of the cofactor PLP also influences the reaction rate, with an optimal concentration range of 0.01 to 0.1 mM for 5-HTP decarboxylation in the human brain. nih.gov

| Parameter | Value | Tissue/Organism | Source |

|---|---|---|---|

| Km | 90 µM | Human Caudate Nucleus | nih.gov |

| Vmax | 71 pmol/min/g wet weight | Human Caudate Nucleus | nih.gov |

| Optimal pH | 8.2 | Human Brain | nih.gov |

| Optimal PLP Concentration | 0.01 - 0.1 mM | Human Brain | nih.gov |

| Relative Activity | 71% (compared to L-Phe) | Bacillus atrophaeus | nih.gov |

Alternative Metabolic Fates of 5-Hydroxytryptophan Beyond Serotonin Synthesis

While the conversion to serotonin is the primary metabolic pathway for 5-HTP, it is not the only one. The body possesses other enzymatic systems that can metabolize 5-HTP, leading to the formation of different compounds.

One such alternative fate is the conversion of 5-HTP to 5-methoxytryptophan (B613034) (5-MTP). nih.gov This pathway represents a branch of the serotonin/melatonin (B1676174) metabolic route. The enzyme likely responsible for this conversion is hydroxyindole O-methyltransferase (HIOMT). nih.gov The formation of 5-MTP is significant as it diverts 5-HTP away from serotonin production and generates a molecule with its own distinct biological activities. nih.gov

Another potential, though less prominent, metabolic route for 5-HTP is its entry into the kynurenine (B1673888) pathway. The majority of dietary tryptophan is metabolized through the kynurenine pathway, and it is plausible that 5-HTP could also be a substrate for the initial enzymes of this pathway, indoleamine 2,3-dioxygenase (IDO) and tryptophan 2,3-dioxygenase (TDO). mdpi.comfrontiersin.orgmdpi.com This would lead to the formation of 5-hydroxykynurenine (B1197592) and other downstream metabolites. However, the conversion of tryptophan to 5-HTP is the rate-limiting step in serotonin synthesis, suggesting that under normal physiological conditions, the majority of 5-HTP is rapidly decarboxylated to serotonin. wikipedia.orgfrontiersin.org

Furthermore, like many other compounds containing hydroxyl groups, 5-HTP could potentially undergo conjugation reactions such as glucuronidation and sulfation. nih.govwashington.eduresearchgate.net These processes, catalyzed by UDP-glucuronosyltransferases (UGTs) and sulfotransferases (SULTs) respectively, are common detoxification pathways that increase the water solubility of compounds, facilitating their excretion. While specific studies on the direct glucuronidation and sulfation of 5-HTP are not extensively detailed, the presence of a hydroxyl group on the indole (B1671886) ring makes it a candidate for these metabolic transformations.

Enzymatic Systems Involved in the Degradation and Inactivation of 5-Hydroxytryptophan

The primary enzyme responsible for the initial and most significant metabolic conversion of 5-HTP is Aromatic L-amino acid decarboxylase (AADC), leading to the formation of serotonin. reactome.orgnih.govwikipedia.org However, other enzymatic systems can be considered in the broader context of 5-HTP's degradation and inactivation.

As mentioned in the previous section, enzymes of the kynurenine pathway, IDO and TDO, could potentially metabolize 5-HTP, thereby representing a degradative pathway that prevents its conversion to serotonin. mdpi.comfrontiersin.orgmdpi.com

The enzymes responsible for conjugation reactions, UGTs and SULTs, would also play a role in the inactivation and subsequent elimination of 5-HTP from the body. nih.govwashington.eduresearchgate.net By adding a glucuronic acid or sulfate (B86663) group, these enzymes would render the 5-HTP molecule more water-soluble and readily excretable in the urine.

It is also important to consider the degradation of the primary product of 5-HTP metabolism, serotonin. The enzyme monoamine oxidase (MAO), particularly MAO-A, is responsible for the oxidative deamination of serotonin. physiology.orgoup.comresearchgate.netresearchgate.net This enzymatic action converts serotonin into 5-hydroxyindoleacetaldehyde, which is then further oxidized by aldehyde dehydrogenase (ALDH) to form 5-hydroxyindoleacetic acid (5-HIAA). oup.com Therefore, while MAO does not directly act on 5-HTP, it is a critical enzyme in the catabolic cascade that follows its conversion to serotonin.

Inhibitors of AADC, such as benserazide (B1668006) and carbidopa, can prevent the peripheral conversion of 5-HTP to serotonin, thereby increasing the amount of 5-HTP that can cross the blood-brain barrier. oup.comnih.govwikipedia.org Similarly, inhibitors of MAO can prevent the breakdown of serotonin, leading to increased levels of this neurotransmitter. mdpi.com

| Enzyme | Function | Metabolic Pathway | Source |

|---|---|---|---|

| Aromatic L-amino acid decarboxylase (AADC) | Decarboxylation of 5-HTP to serotonin | Serotonin Synthesis | reactome.orgnih.govwikipedia.org |

| Hydroxyindole O-methyltransferase (HIOMT) | Conversion of 5-HTP to 5-methoxytryptophan (likely) | Alternative Metabolism | nih.gov |

| Indoleamine 2,3-dioxygenase (IDO) / Tryptophan 2,3-dioxygenase (TDO) | Potential entry into the kynurenine pathway | Alternative Metabolism | mdpi.comfrontiersin.orgmdpi.com |

| UDP-glucuronosyltransferases (UGTs) | Potential glucuronidation of 5-HTP | Inactivation/Excretion | nih.govwashington.eduresearchgate.net |

| Sulfotransferases (SULTs) | Potential sulfation of 5-HTP | Inactivation/Excretion | nih.gov |

| Monoamine Oxidase (MAO) | Degradation of serotonin (downstream of 5-HTP) | Serotonin Catabolism | physiology.orgoup.comresearchgate.netresearchgate.net |

Investigating Metabolites and Intermediates Derived from 5-Hydroxytryptophan Metabolism (e.g., 5-HIAA)

The metabolism of 5-HTP gives rise to a number of important metabolites and intermediates, the measurement of which can provide insights into the activity of the serotonergic system.

The most well-characterized and clinically significant metabolite is 5-hydroxyindoleacetic acid (5-HIAA). nih.govnih.govfrontiersin.org As the end-product of serotonin degradation, urinary and cerebrospinal fluid levels of 5-HIAA are often used as a proxy for serotonin turnover in the body. nih.govnih.gov The formation of 5-HIAA involves the sequential action of AADC, MAO, and ALDH on 5-HTP and its downstream products. oup.com

Serotonin (5-HT) is the immediate and primary bioactive product of 5-HTP decarboxylation. nih.govwikipedia.orgnih.govmdpi.comnih.govphysiology.org Its levels are tightly regulated through synthesis, release, reuptake, and degradation.

As previously discussed, 5-methoxytryptophan (5-MTP) is another metabolite that can be formed from 5-HTP, representing a diversion from the main serotonin synthesis pathway. nih.gov

In addition to these, other intermediates are formed during the metabolic cascade. For instance, 5-hydroxyindoleacetaldehyde is a transient intermediate in the conversion of serotonin to 5-HIAA. oup.com If 5-HTP were to enter the kynurenine pathway, a series of other metabolites, such as 5-hydroxykynurenine, would be produced.

The study of these metabolites is crucial for understanding the complex biochemistry of 5-HTP and its implications for both normal physiology and various pathological conditions.

Molecular and Cellular Mechanisms Associated with 5 Hydroxy L Tryptophan

5-Hydroxytryptophan (B29612) as a Direct Signaling Molecule in Biological Systems

While 5-HTP is primarily recognized as the immediate precursor to the neurotransmitter serotonin (B10506) (5-hydroxytryptamine, 5-HT) and the hormone melatonin (B1676174), its capacity to act as a direct signaling molecule is an area of ongoing investigation. nih.govnews-medical.net The conversion of L-tryptophan to 5-HTP is the rate-limiting step in serotonin synthesis, and unlike serotonin, 5-HTP can readily cross the blood-brain barrier. news-medical.netnaturopathicpediatrics.com This property allows for its central nervous system effects to be largely attributed to its conversion to serotonin. news-medical.net

However, some studies suggest that 5-HTP may have biological effects independent of its conversion to serotonin. For instance, research has shown that 5-HTP treatment can lead to changes in gene expression. researchgate.netresearchgate.net In one study, 5-HTP administration was found to increase the expression of tachykinin (Tk) and neuropeptide F receptor (NPFr) in male flies, effects that were not observed in females. researchgate.net Another study on bovine mammary epithelial cells demonstrated that 5-HTP could inhibit the expression of β-casein and down-regulate the JAK2/STAT5a signaling pathway. researchgate.net Furthermore, in mouse embryonic stem cells and fibroblasts, 5-HTP induced toxic effects, including cell cycle arrest and cell death, by increasing intracellular levels of 5-HTP itself, without a corresponding change in serotonin levels. nih.gov These findings hint at the possibility of direct actions of 5-HTP, although the precise mechanisms, such as binding to specific receptors, remain to be fully elucidated. It has been hypothesized that some effects of 5-HTP could be mediated by its interaction with various receptors, though direct binding studies are limited. nih.gov

Interactions of 5-Hydroxytryptophan with Cellular Receptors and Transporters (Mechanistic Studies)

The interaction of 5-HTP with cellular receptors and transporters is critical to its biological activity, primarily governing its uptake into cells and subsequent metabolic conversion. While direct binding of 5-HTP to classical neurotransmitter receptors is not well-documented, its interaction with transporters is implicitly understood through its physiological effects.

Studies in rats have indicated that 5-HTP is absorbed from the jejunum via an active transport mechanism. nih.gov Furthermore, its transport into the brain also involves an active process, enabling it to cross the blood-brain barrier, a feat that serotonin cannot achieve. news-medical.netnih.gov The specific transporters involved in the cellular uptake of 5-HTP are thought to be the large neutral amino acid transporters (LATs), which are also responsible for the transport of other amino acids like L-DOPA. nih.gov

There is evidence to suggest that 5-HTP can interact with monoamine transporters, albeit indirectly. Long-term administration of 5-HTP alone can lead to the depletion of catecholamines such as dopamine (B1211576), norepinephrine (B1679862), and epinephrine (B1671497). nih.gov This is thought to occur due to competitive inhibition at the level of the aromatic L-amino acid decarboxylase (AAAD) enzyme and potentially at the vesicular monoamine transporter 2 (VMAT2), where serotonin synthesized from 5-HTP may displace catecholamines. nih.govbiomolther.org This suggests that while 5-HTP itself may not be a primary substrate for transporters like the serotonin transporter (SERT) or dopamine transporter (DAT), its metabolic product, serotonin, has significant interactions that can indirectly affect the transport and homeostasis of other monoamines.

| Transporter/Receptor Family | Specific Transporter/Receptor | Type of Interaction with 5-HTP | Outcome of Interaction |

| Amino Acid Transporters | Large Neutral Amino Acid Transporters (LATs) | Substrate | Active transport across cell membranes, including the blood-brain barrier. nih.gov |

| Monoamine Transporters | Vesicular Monoamine Transporter 2 (VMAT2) | Indirect (via conversion to serotonin) | Serotonin produced from 5-HTP competes with other monoamines for vesicular packaging. biomolther.org |

Influence of 5-Hydroxytryptophan on Intracellular Signaling Cascades (e.g., AKT/mTOR/S6K, CREB/ΔFosB pathways)

Recent research has illuminated the significant impact of 5-HTP on key intracellular signaling pathways that are crucial for neuronal plasticity and cellular function. Notably, in a mouse model of Parkinson's disease, 5-HTP was found to alleviate levodopa-induced dyskinesia by modulating the AKT/mTOR/S6K and CREB/ΔFosB signaling pathways in the striatum. biomolther.org

In this model, chronic L-DOPA treatment led to the hyperactivation of these pathways, which is associated with the development of dyskinesia. biomolther.org Treatment with 5-HTP resulted in a significant decrease in the phosphorylation of CREB and the expression of ΔFosB, a downstream target. biomolther.org Furthermore, 5-HTP administration regulated the AKT/mTOR/S6K signaling cascade. biomolther.org These effects were independent of the dopamine D1 receptor/DARPP32/ERK signaling pathway, indicating a distinct mechanism of action. biomolther.org

The table below summarizes the observed effects of 5-HTP on these signaling cascades based on the aforementioned study.

| Signaling Pathway | Key Proteins | Effect of L-DOPA-induced Dyskinesia | Effect of 5-HTP Treatment |

| CREB/ΔFosB | Phosphorylated CREB, ΔFosB | Increased expression | Decreased expression. biomolther.org |

| AKT/mTOR/S6K | Phosphorylated AKT, mTOR, S6K | Increased phosphorylation/activation | Decreased phosphorylation/activation. biomolther.org |

These findings suggest that 5-HTP can exert profound effects on intracellular signaling, which may underlie some of its therapeutic potential beyond simply increasing serotonin levels.

Role of 5-Hydroxytryptophan in Precursor-Mediated Neurotransmitter Synthesis and Release (Mechanistic Animal/In Vitro Models)

The primary and most well-understood role of 5-HTP at the cellular level is its function as the direct precursor in the biosynthesis of serotonin. nih.gov This process involves a two-step enzymatic conversion. First, the essential amino acid L-tryptophan is hydroxylated to 5-HTP by the enzyme tryptophan hydroxylase (TPH). nih.govfrontiersin.org This is the rate-limiting step in serotonin synthesis. nih.gov Subsequently, 5-HTP is rapidly decarboxylated by the enzyme aromatic L-amino acid decarboxylase (AAAD) to form serotonin. naturopathicpediatrics.comwikipedia.org

Animal and in vitro models have consistently demonstrated that the administration of 5-HTP bypasses the rate-limiting TPH step, leading to a direct and robust increase in serotonin synthesis and release. nih.govcaringsunshine.com This has been shown to elevate extracellular serotonin levels significantly, especially when co-administered with a serotonin reuptake inhibitor. nih.gov

Furthermore, the administration of 5-HTP can influence the release of other neurotransmitters. In the context of Parkinson's disease treatment, the serotonin produced from exogenous 5-HTP can be taken up by dopaminergic terminals and compete with dopamine for release, which is a mechanism thought to contribute to its effects on levodopa-induced dyskinesia. biomolther.org

The following table outlines the key steps and components in the 5-HTP-mediated synthesis of serotonin.

| Step | Substrate | Enzyme | Product | Cofactors | Significance |

| 1 | L-Tryptophan | Tryptophan Hydroxylase (TPH) | 5-Hydroxy-L-tryptophan (5-HTP) | Tetrahydrobiopterin (B1682763) (BH4), Fe2+ | Rate-limiting step in serotonin synthesis. frontiersin.org |

| 2 | 5-Hydroxy-L-tryptophan (5-HTP) | Aromatic L-amino acid Decarboxylase (AAAD) | Serotonin (5-Hydroxytryptamine) | Pyridoxal (B1214274) phosphate (B84403) (Vitamin B6) | Rapid conversion to serotonin. wikipedia.org |

Cellular Homeostasis and 5-Hydroxytryptophan Transport Dynamics

The transport of 5-HTP into cells and its subsequent metabolism are critical for maintaining cellular homeostasis, not only of serotonin levels but also of other related monoamines. As an amino acid, 5-HTP utilizes specific transport systems to cross cellular membranes. Evidence from rat studies suggests that its absorption in the gut and entry into the brain are active processes. nih.gov

Once inside the cell, the concentration of 5-HTP is typically kept low due to its rapid conversion to serotonin by AAAD. wikipedia.org However, high concentrations of exogenous 5-HTP can lead to a significant increase in its intracellular levels. nih.gov This can, in turn, impact cellular homeostasis in various ways. For example, in a model of doxorubicin-induced cardiotoxicity, 5-HTP was shown to restore calcium ion homeostasis and improve mitochondrial respiratory function, thereby preserving myocardial energy homeostasis. aging-us.com

The administration of 5-HTP can also disrupt the homeostasis of other neurotransmitters. By increasing the synthesis of serotonin, which then competes with catecholamines for vesicular transport and release, 5-HTP can lead to a depletion of dopamine, norepinephrine, and epinephrine over the long term. nih.gov This highlights the intricate balance of monoamine systems and how manipulating one precursor can have cascading effects on others.

| Cellular Process | Effect of 5-HTP |

| Calcium Homeostasis | Restores normal calcium ion levels in cardiomyocytes under stress. aging-us.com |

| Mitochondrial Function | Ameliorates mitochondrial dysfunction and promotes recovery of respiratory function. aging-us.com |

| Monoamine Homeostasis | Can lead to depletion of catecholamines (dopamine, norepinephrine, epinephrine) with long-term administration. nih.gov |

Advanced Analytical Methodologies for 5 Hydroxy L Tryptophan Research

Chromatographic Techniques for Separation and Quantification of 5-Hydroxytryptophan (B29612) and its Metabolites (e.g., HPLC, LC-MS/MS)

High-performance liquid chromatography (HPLC) is a cornerstone for the analysis of 5-HTP, frequently coupled with various detectors for enhanced sensitivity and selectivity. Reversed-phase HPLC, often utilizing C18 columns, is a common approach for separating 5-HTP from its metabolic precursors and products, such as tryptophan and serotonin (B10506). The mobile phase typically consists of an acidified aqueous solution and an organic modifier like acetonitrile (B52724) or methanol.

For more complex biological samples, liquid chromatography-tandem mass spectrometry (LC-MS/MS) offers superior specificity and sensitivity. This powerful technique allows for the simultaneous quantification of 5-HTP and a wide array of its metabolites, even at low concentrations. LC-MS/MS methods have been successfully developed for the analysis of 5-HTP in diverse matrices including human plasma, urine, and brain tissue. The use of surrogate analytes, such as deuterated isotopes of 5-HTP, can help to overcome challenges associated with the endogenous presence of the compound in biological samples.

| Technique | Column | Mobile Phase | Detection | Application | Reference |

|---|---|---|---|---|---|

| HPLC | C18 | 0.1% Phosphoric acid in water and acetonitrile (93:7) | UV at 275 nm | Griffonia simplicifolia extracts | |

| UHPLC | Acquity UPLC BEH C18 | Acetonitrile and citrate (B86180) buffer (pH 4.3) | Electrochemical | Mouse serum | |

| LC-MS/MS | Reversed-phase pentafluorophenyl (PFP) | Gradient elution | Mass Spectrometry | Human plasma |

Spectroscopic Approaches for Structural Elucidation and Quantification of 5-Hydroxytryptophan (e.g., UV-Vis, Fluorescence Spectrometry)

Spectroscopic methods are valuable for both the quantification and structural investigation of 5-HTP. UV-visible spectroscopy can be employed for the determination of 5-HTP, with linear responses observed over a significant concentration range. A simple and precise spectrophotometric method involves the reaction of 5-HTP with the Folin-Ciocalteu reagent in an alkaline medium, which produces a blue chromogen with an absorption maximum at 736 nm. The inherent spectroscopic properties of 5-HTP and its metabolites, which exhibit strong UV absorbance, allow for their detection via HPLC with UV detectors without the need for additional labeling.

Fluorescence spectrometry offers high sensitivity for 5-HTP detection. The intrinsic fluorescence of 5-HTP and its metabolites can be leveraged for their quantification in biological samples. Furthermore, multiphoton near-infrared excitation can induce a green fluorescence transient in 5-HTP, enabling its detection with extremely high sensitivity, which has potential applications in biological imaging. The distinct spectral properties of tryptophan and 5-HTP are also exploited in continuous spectrophotometric assays to determine the activity of tryptophan hydroxylase, the enzyme responsible for 5-HTP synthesis.

| Compound | Excitation Maxima (nm) | Emission Maxima (nm) | Reference |

|---|---|---|---|

| 5-Hydroxytryptophan | 290-320 | 300-400 | |

| Serotonin | 290-320 | 300-400 | |

| Tryptophan | 290-320 | 300-400 |

Electrochemical Detection Methods for Real-Time Monitoring of 5-Hydroxytryptophan in Biological Matrices

Electrochemical sensors have emerged as a powerful tool for the detection and quantification of 5-HTP, offering high sensitivity and the potential for miniaturization and real-time monitoring. Cyclic voltammetry has been demonstrated to provide a linear response over a wide concentration range of 5-HTP and can be used for its detection in dietary supplements, even in the presence of excipients.

The development of novel electrode materials has further enhanced the performance of electrochemical sensors for 5-HTP. Various modified electrodes, including those based on carbon nanosheets and trimetallic nanoparticles, have been shown to facilitate the oxidation of 5-HTP, leading to improved sensitivity and lower detection limits. Aptamer-based electrochemical biosensors have also been developed for the continuous, real-time monitoring of related neurochemicals like serotonin, demonstrating high selectivity against structurally similar compounds, including 5-HTP. These advancements pave the way for the development of portable sensing platforms for the point-of-care analysis of 5-HTP and other neurotransmitters in biological fluids.

Development and Validation of Immunoassays for 5-Hydroxytryptophan Research

Immunoassays, particularly the enzyme-linked immunosorbent assay (ELISA), provide a high-throughput and sensitive method for the quantitative measurement of 5-HTP in biological fluids. Commercially available 5-HTP ELISA kits are typically based on the competitive inhibition enzyme immunoassay technique.

In this format, a microtiter plate is pre-coated with 5-HTP. When standards or samples containing 5-HTP are added to the wells along with a biotin-conjugated antibody specific to 5-HTP, a competitive binding reaction occurs between the 5-HTP in the sample and the coated 5-HTP for the antibody. The amount of bound antibody is then detected using an enzyme-conjugated avidin (B1170675) and a substrate that produces a colorimetric signal. The intensity of the color is inversely proportional to the concentration of 5-HTP in the sample. These kits have been validated for use with various sample types, including serum and plasma.

| Assay Type | Sample Types | Detection Range | Sensitivity | Reference |

|---|---|---|---|---|

| Competitive ELISA | Serum, plasma, other biological fluids | 4.93 ng/ml - 400 ng/ml | < 1.83 ng/ml | |

| Competitive ELISA | Serum, plasma | Not specified | Not specified |

Sample Preparation Strategies and Matrix Effects in 5-Hydroxytryptophan Analysis

Effective sample preparation is a critical step in the analysis of 5-HTP to remove interfering substances and minimize matrix effects, particularly in complex biological samples. For chromatographic analysis of brain tissue and plasma, a common and straightforward approach is protein precipitation, which deproteinizes the sample before injection into the HPLC system. In some cases, such as with cerebrospinal fluid, direct injection onto the column may be possible.

The choice of sample preparation technique can depend on the analytical method being used. For instance, while UV-visible spectroscopy may require filtration of pharmaceutical excipients to obtain a stable response for 5-HTP in capsules, voltammetric methods may not necessitate such extensive sample preparation. In LC-MS/MS analysis, matrix effects, where components of the sample other than the analyte of interest interfere with the ionization process, can be a significant challenge. The use of appropriate internal standards, such as isotopically labeled 5-HTP, and careful validation of the method are essential to ensure the accuracy and reliability of the results.

Utilization of 5-Hydroxytryptophan as a Fluorescent Probe in Protein Studies

5-Hydroxytryptophan's unique fluorescent properties make it a valuable tool for investigating protein structure, dynamics, and interactions. As a fluorescent analog of tryptophan, 5-HTP can be biosynthetically incorporated into recombinant proteins. A key advantage of 5-HTP is its significant absorbance at wavelengths between 310-320 nm, a range where natural tryptophan has minimal absorbance. This allows for the selective excitation of 5-HTP, enabling researchers to study a specific protein component within a complex mixture containing many other tryptophan residues.

The fluorescence emission of 5-HTP is sensitive to its local environment within a protein, shifting in response to factors such as hydrogen bonding and π-π stacking interactions. This sensitivity allows 5-HTP to be used as an intrinsic probe to monitor conformational changes, protein folding and unfolding transitions, and protein-protein interactions. For example, fluorescence anisotropy and time-resolved fluorescence decay measurements of 5-HTP-containing proteins have been used to provide evidence of complex formation and to identify epitopes.

Investigative Models and Experimental Paradigms in 5 Hydroxy L Tryptophan Research

In Vitro Cell Culture Models for Studying 5-Hydroxytryptophan (B29612) Metabolism and Function

In vitro cell culture systems provide a controlled environment to investigate the cellular and molecular mechanisms of 5-HTP metabolism and function, free from the systemic complexities of a whole organism. These models are instrumental in dissecting cell-specific pathways.

Different cell types exhibit distinct metabolic fates for 5-HTP. For instance, in serotonergic neurons, 5-HTP is primarily converted to serotonin (B10506) by the enzyme aromatic amino acid decarboxylase (AADC). Pineal cells also utilize AADC to produce serotonin, which is then further converted to melatonin (B1676174). However, non-neuronal, non-pineal cells like human fibroblasts and endothelial cells lack AADC and instead convert 5-HTP to 5-methoxytryptophan (B613034) (5-MTP), a metabolite involved in anti-inflammatory responses. Some cancer cell lines, such as A549, express AADC and can synthesize serotonin from 5-HTP.

Primary cell cultures are also valuable tools. Studies using primary bovine mammary epithelial cells (pBMEC) have demonstrated that supplementation with 5-HTP can modulate the expression of genes related to serotonin signaling, mammary gland involution, and tight junction regulation, both under normal and heat-stress conditions. nih.gov This suggests a role for 5-HTP in cellular stress responses and tissue homeostasis. nih.gov

Immortalized cell lines, particularly those of neuronal origin, are widely used. The HT22 mouse hippocampal neuronal cell line, for example, serves as a model to study serotonergic properties. frontiersin.org Differentiation of these cells enhances the expression of key molecules for serotonergic neurons, including the serotonin transporter (SERT), tryptophan hydroxylase 2 (TPH2), and the 5-HT1a receptor. frontiersin.org This differentiated HT22 cell model shows functional 5-HT uptake, making it a useful tool for screening the efficacy of serotonin reuptake inhibitors. frontiersin.org Another example is the neuroblastoma x glioma hybrid cell line, which has been used to demonstrate that serotonin, derived from 5-HTP, can induce a rise in cyclic GMP levels via 5-HT3 receptors. nih.gov

Table 1: Examples of In Vitro Cell Culture Models in 5-HTP Research

| Cell Model | Organism of Origin | Key Research Application | Findings |

|---|---|---|---|

| Primary Bovine Mammary Epithelial Cells (pBMEC) | Bovine | Studying the effect of 5-HTP on gene expression under thermal stress. nih.gov | 5-HTP modulates genes involved in serotonin signaling, involution, and cell turnover. nih.gov |

| HT22 Neuronal Cell Line | Mouse | Investigating serotonergic properties and screening antidepressants. frontiersin.org | Differentiated cells express key serotonergic markers (SERT, TPH2) and show functional 5-HT uptake. frontiersin.org |

| Human Fibroblasts and Endothelial Cells | Human | Elucidating cell-specific 5-HTP metabolism. | These cells convert 5-HTP to 5-methoxytryptophan (5-MTP), not serotonin, due to a lack of AADC. |

| A549 Cancer Cells | Human | Investigating aberrant 5-HTP metabolism in cancer. | These cells express AADC and convert 5-HTP to serotonin. |

| Neuroblastoma x Glioma Hybrid Cells | Rodent | Studying serotonin receptor signaling pathways. nih.gov | Serotonin activates guanylate cyclase via 5-HT3 receptors. nih.gov |

Ex Vivo Tissue and Organ Slice Preparations for 5-Hydroxytryptophan Pathway Analysis

Ex vivo preparations, such as tissue and organ slices, offer a bridge between in vitro cell cultures and in vivo animal models. They preserve the local cellular architecture and synaptic connections of a specific tissue, allowing for the study of 5-HTP pathways in a more physiologically relevant context.

Organotypic slice cultures of the developing rat cerebral cortex have been used to demonstrate that serotonin, which can be synthesized from 5-HTP, promotes the differentiation of glutamate-containing neurons. nih.gov In these models, co-culturing cortical slices with slices from the raphe nuclei (the brain's primary source of serotonin) leads to the invasion of serotonergic fibers into the cortical tissue and an increase in glutamate-positive cells. nih.gov This indicates a developmental role for the serotonin pathway in cortical maturation. nih.gov

Similarly, organotypic raphe slice cultures from neonatal rats are employed to investigate the neuroadaptive changes in the serotonergic system. nih.gov These cultures are used to study the effects of sustained exposure to selective serotonin reuptake inhibitors (SSRIs). Research using this model has shown that prolonged SSRI treatment augments the release of serotonin, an effect that appears to be mediated by the activation of AMPA/kainate receptors, rather than desensitization of serotonin autoreceptors. nih.gov

Spinal cord preparations from rats with spinal cord injury have been instrumental in showing that cells other than descending serotonergic neurons can synthesize serotonin if provided with exogenous 5-HTP. nih.gov After injury, there is an upregulation of the AADC enzyme in spinal vessels and a population of spinal neurons. nih.gov When these ex vivo spinal cord preparations are treated with 5-HTP, these AADC-containing cells produce functional amounts of serotonin, which in turn increases motoneuron excitability. nih.gov This demonstrates a latent capacity for local serotonin synthesis within the spinal cord that can be unmasked by providing the precursor, 5-HTP.

Genetically Modified Organisms (e.g., Knockout/Transgenic Models) for Elucidating 5-Hydroxytryptophan Roles

Genetically modified organisms, particularly knockout mice, have been indispensable for dissecting the precise roles of the enzymes and transporters involved in the 5-HTP pathway. By deleting specific genes, researchers can observe the systemic consequences and uncover the specific functions of the encoded proteins.

A critical breakthrough was the discovery of two isoforms of tryptophan hydroxylase (TPH), the rate-limiting enzyme that synthesizes 5-HTP from tryptophan. nih.gov TPH1 is primarily responsible for 5-HTP and subsequent serotonin synthesis in the periphery (e.g., the gut), while TPH2 is the main isoform in the central nervous system (CNS). ascenion.demdpi.com

TPH1 Knockout (KO) Mice : These mice lack TPH1 and, consequently, have dramatically reduced peripheral serotonin levels but maintain normal brain serotonin. nih.govascenion.deplos.org Studies on TPH1 KO mice have revealed the importance of peripheral serotonin in processes like hemostasis and gut motility, and have shown that these animals are less susceptible to thrombosis. nih.govascenion.de This model was crucial in establishing the existence of two independent serotonin synthesis systems in the body. nih.gov

TPH2 Knockout (KO) Mice : These animals are deficient in the brain-specific TPH2 enzyme, leading to a near-complete absence of serotonin synthesis in the CNS, while peripheral serotonin levels remain largely unaffected. plos.orgresearchgate.netbenthamdirect.com TPH2 KO mice have provided significant insights into the role of brain serotonin in emotional regulation and behavior, serving as models for conditions like anxiety and depression. researchgate.netbenthamdirect.com Despite the lack of brain serotonin, these mice are viable, which allows for the study of compensatory mechanisms and the lifelong impact of central serotonin deficiency. plos.org Interestingly, providing 5-HTP to these mice can restore brain serotonin, as the subsequent conversion step via AADC remains intact. youtube.com

TPH1/TPH2 Double Knockout (DKO) Mice : Mice with both TPH1 and TPH2 genes deleted exhibit a near-total loss of serotonin and its metabolite, 5-HIAA, in both the brain and the periphery. plos.org These animals display more pronounced behavioral phenotypes than single-knockout mice, confirming the central role of serotonin in affective disorders. plos.org

Serotonin Transporter (5-HTT) Knockout Mice : While not directly involved in 5-HTP synthesis, 5-HTT is critical for regulating serotonin levels in the synapse. Mice lacking 5-HTT have altered serotonergic transmission and are a widely used model for studying anxiety and depression-related behaviors. researchgate.netbenthamdirect.com

Table 2: Key Genetically Modified Mouse Models in 5-HTP/Serotonin Research

| Model | Gene Deleted | Primary Phenotype | Key Scientific Insight |

|---|---|---|---|

| TPH1 KO | Tryptophan Hydroxylase 1 | Drastically reduced peripheral serotonin; normal brain serotonin. nih.govascenion.de | Demonstrated the separate regulation of central and peripheral serotonin systems. nih.gov |

| TPH2 KO | Tryptophan Hydroxylase 2 | Near-complete lack of brain serotonin; normal peripheral serotonin. plos.orgbenthamdirect.com | Elucidated the role of centrally synthesized serotonin in mood and emotional regulation. benthamdirect.com |

| TPH1/TPH2 DKO | TPH1 and TPH2 | Near-total depletion of serotonin in both brain and periphery. plos.org | Confirmed the essential role of TPH enzymes in serotonin synthesis and behavior. plos.org |

| 5-HTT KO | Serotonin Transporter | Altered synaptic serotonin levels and neurotransmission. researchgate.net | Provided a model for studying the genetic basis of anxiety and depression. researchgate.netbenthamdirect.com |

Animal Models for Investigating 5-Hydroxytryptophan Precursor Effects on Neurotransmitter Systems (Mechanistic)

Administering 5-HTP to various animal models allows researchers to study the direct and downstream effects of acutely increasing serotonin synthesis. Because 5-HTP readily crosses the blood-brain barrier, unlike serotonin itself, it provides a powerful tool to probe the function of the central serotonergic system. consensus.app

In mice, the administration of 5-HTP induces a well-characterized set of behaviors, including a specific "head twitch" response, tremors, and ataxia, which are considered to be mediated by the central action of newly synthesized serotonin. nih.govcloudfront.netresearchgate.net The intensity of these behaviors can be dose-dependent. nih.gov In rats, 5-HTP administration leads to prolonged elevations of serotonin in various tissues and has been used to study the consequences of a sustained state of serotonin excess. cloudfront.net

The effects of 5-HTP have been documented across a range of species, highlighting its conserved role as a serotonin precursor.

Rats : Chronic administration of 5-HTP has been used to model conditions of serotonin excess. cloudfront.net Studies in spinal cord injured rats show that 5-HTP can be converted to serotonin locally in the spinal cord, activating motor circuits. nih.gov

Dogs : 5-HTP administration produces significant physiological effects, including tremors, ataxia, and pupillary dilation, which were noted for their similarity to the effects of hallucinogenic agents. cloudfront.net It also increases propulsive activity and contractive force in the gut. researchgate.net

Cats : Injection of 5-HTP has been shown to facilitate the stretch reflex. researchgate.net

Rabbits : Administration of 5-HTP can induce a fall in body temperature. researchgate.net

Sheep : In pregnant sheep, 5-HTP increases fetal breathing movements and elevates serum melatonin levels. researchgate.net

Molluscs (Tritonia diomedea) : In this simpler model system, 5-HTP treatment enhances the potency of identified serotonergic neurons within a central pattern generator circuit, demonstrating its effects at the level of individual, identifiable cells and their synaptic connections. nih.gov

These animal models are crucial for understanding the mechanistic link between the precursor 5-HTP, the synthesis of the neurotransmitter serotonin, and the resulting physiological and behavioral outputs.

Biochemical Assays for Enzyme Activity and Metabolite Flux in 5-Hydroxytryptophan Pathways

Quantifying the components of the 5-HTP metabolic pathway is essential for understanding its regulation. Biochemical assays are used to measure the concentrations of 5-HTP, its precursor (tryptophan), and its downstream metabolites (serotonin, 5-HIAA), as well as the activity of the key enzymes involved.

High-Performance Liquid Chromatography with Electrochemical Detection (HPLC-ECD) is a highly sensitive and reliable method for the simultaneous measurement of 5-HTP, serotonin, and 5-HIAA in various biological samples, including brain tissue, blood plasma, and serum. iaea.orgresearchgate.netnih.govresearchgate.netescholarship.org This technique allows for the separation of these compounds from a single sample, followed by their precise quantification based on their electrochemical properties. iaea.orgresearchgate.net HPLC-ECD is widely used in preclinical studies to determine how genetic modifications, drug treatments, or physiological states affect the turnover and metabolism of serotonin. iaea.org

Enzyme activity assays are also critical. The activity of Tryptophan Hydroxylase (TPH), the rate-limiting enzyme in 5-HTP synthesis, can be measured using a continuous spectrophotometric method. nih.gov This assay leverages the different spectral properties of tryptophan and 5-HTP, allowing for the determination of steady-state kinetic parameters for the enzyme. nih.gov Such assays are vital for screening potential inhibitors or activators of TPH and for characterizing the enzymatic properties of different TPH isoforms or engineered variants. nih.govnih.gov

These biochemical tools provide the quantitative data needed to understand metabolite flux through the 5-HTP pathway and to validate the effects observed in cellular and animal models.

Advanced Imaging Techniques for Visualizing 5-Hydroxytryptophan Pathways in Biological Systems

Advanced imaging techniques enable the non-invasive visualization and quantification of components of the serotonergic system in living organisms, including humans. Positron Emission Tomography (PET) and Single Photon Emission Computed Tomography (SPECT) are powerful nuclear imaging methods that use radiolabeled molecules (radioligands) to map the distribution and density of specific targets in the brain. nih.govnih.govresearchgate.net

While there are no specific PET tracers that directly image 5-HTP itself, the pathway is studied extensively by targeting other key components of the serotonergic system. researchgate.net Radioligands have been developed for various serotonin receptor subtypes (e.g., 5-HT1A, 5-HT2A) and for the serotonin transporter (SERT). nih.govnih.gov

PET imaging with SERT-specific radioligands has been used to study the integrity of the serotonin system in various conditions. For example, studies have shown that individuals with mild cognitive impairment (MCI) have lower levels of SERT in the brain, suggesting that degeneration of the serotonin system occurs early in the course of Alzheimer's disease. auntminnie.comappliedradiology.com These imaging studies provide a crucial link between molecular changes in the 5-HTP/serotonin pathway and human disease, offering potential biomarkers for early diagnosis and targets for therapeutic intervention. auntminnie.comappliedradiology.com

Mathematical Modeling and Computational Approaches to 5-Hydroxytryptophan Dynamics

Mathematical and computational models are increasingly used to integrate experimental data and to simulate the complex dynamics of the 5-HTP and serotonin pathways. These models can help to understand how the system responds to various perturbations and to predict the effects of pharmacological interventions.

Pharmacokinetic/Pharmacodynamic (PK/PD) modeling has been applied to 5-HTP challenge studies in humans. nih.govnih.gov These models describe the time course of 5-HTP concentration in the body (pharmacokinetics) and relate it to a physiological response, such as changes in cortisol levels (pharmacodynamics). nih.gov A one-compartment model with a transit compartment has been used to describe the PK of 5-HTP, while its effect on cortisol can be fitted with a linear approximation model. nih.govnih.gov Such models are useful for understanding the dose-response relationship and inter-individual variability. nih.gov

At the cellular level, detailed computational models of the presynaptic serotonin terminal have been developed. researchgate.net These models include the multiple steps of serotonin dynamics: synthesis from tryptophan (via 5-HTP), packaging into vesicles, release, reuptake by SERT, and metabolic breakdown. researchgate.netresearchgate.net Given the complexity of these models, which involve numerous coupled differential equations, researchers also develop reduced or simplified models. researchgate.net These more computationally efficient models can be incorporated into large-scale simulations of neuronal circuits to study the system-level effects of serotonin modulation. researchgate.net These computational approaches provide a quantitative framework for testing hypotheses and for gaining a deeper understanding of the intricate regulation of the 5-HTP pathway.

Regulation, Modulation, and Genetic Influences on 5 Hydroxy L Tryptophan Pathways

Transcriptional and Epigenetic Regulation of Enzymes in 5-Hydroxytryptophan (B29612) Metabolism

The biosynthesis of 5-HTP is primarily regulated at the level of gene expression for the rate-limiting enzyme, tryptophan hydroxylase (TPH). There are two isoforms of TPH: TPH1, found predominantly in peripheral tissues like the gut and pineal gland, and TPH2, which is neuron-specific. researchgate.net The expression of the TPH2 gene is influenced by various transcription factors and epigenetic modifications. For instance, the transcription factor POU3F2 can regulate TPH2 gene expression, and its effect may be altered by single nucleotide polymorphisms (SNPs) in the TPH2 promoter region. nih.gov

Epigenetic mechanisms, such as histone modifications and DNA methylation, also play a crucial role. The 5'-untranslated region (5'-UTR) of the human TPH2 gene is a key locus for epigenetic regulation, containing motifs for factors like the CCCTC-binding factor (CTCF), which is a significant player in chromatin organization. nih.gov Additionally, the repressor element 1-silencing transcription factor (REST) is a known transcriptional and epigenetic regulator that can influence the expression of neuronal genes, including TPH2. nih.gov

The subsequent enzyme in the serotonin (B10506) pathway, aromatic L-amino acid decarboxylase (AADC), which converts 5-HTP to serotonin, is also subject to transcriptional regulation. nih.gov Studies in various organisms have shown that the expression of AADC is controlled by developmental and environmental cues. researchgate.net While much of the focus has been on TPH as the rate-limiting step, the regulation of AADC expression is also a critical determinant of serotonin synthesis.

| Enzyme | Regulatory Factor | Mode of Regulation | Significance |

|---|---|---|---|

| Tryptophan Hydroxylase 2 (TPH2) | POU3F2 | Transcriptional | Influences the rate of TPH2 gene transcription. nih.gov |

| Tryptophan Hydroxylase 2 (TPH2) | CCCTC-binding factor (CTCF) | Epigenetic | Modulates chromatin structure at the TPH2 gene locus. nih.gov |

| Tryptophan Hydroxylase 2 (TPH2) | REST | Transcriptional/Epigenetic | Represses neuronal gene expression, including TPH2. nih.gov |

| Aromatic L-amino acid Decarboxylase (AADC) | Developmental Cues | Transcriptional | Regulates AADC expression during different life stages. researchgate.net |

| Aromatic L-amino acid Decarboxylase (AADC) | Environmental Factors | Transcriptional | Allows for adaptation of serotonin synthesis to external stimuli. researchgate.net |

Allosteric Regulation and Post-Translational Modifications of Tryptophan Hydroxylase

The activity of tryptophan hydroxylase is not only determined by its expression level but is also finely tuned by allosteric regulation and post-translational modifications. L-phenylalanine and L-tryptophan have been reported to bind to the regulatory domain of TPH2, inducing stabilization and dimerization of the enzyme. utoronto.caresearchgate.net This suggests an allosteric mechanism for modulating enzyme activity and stability. A novel allosteric inhibitory site has also been identified on TPH1, which allows for selective inhibition of this isoform over TPH2 and other related hydroxylases. nih.gov

Phosphorylation is a key post-translational modification that regulates TPH activity. Protein kinase A (PKA) and calcium/calmodulin-dependent protein kinase II (CaMKII) are known to phosphorylate TPH2. researchgate.netnih.govwikipedia.org PKA phosphorylates TPH2 at Serine-19 and Serine-104, leading to a modest activation of the enzyme. researchgate.netnih.gov CaMKII-mediated phosphorylation also occurs at Serine-19 and results in enzyme activation. wikipedia.org The binding of 14-3-3 proteins to phosphorylated TPH2 can further enhance its activity and stability, suggesting a role for these proteins in consolidating the effects of phosphorylation. researchgate.netnih.gov The degradation of TPH is also thought to be linked to its phosphorylation state. acs.org Dopamine-derived quinones can inactivate tryptophan hydroxylase through post-translational modification, which may be relevant in certain drug-induced states. dntb.gov.ua

| Modification | Enzyme/Molecule | Site of Modification | Effect on TPH2 |

|---|---|---|---|

| Phosphorylation | Protein Kinase A (PKA) | Serine-19, Serine-104 | Activation and increased stability. researchgate.netnih.gov |

| Phosphorylation | CaMKII | Serine-19 | Activation. wikipedia.org |

| Binding | 14-3-3 Proteins | Phosphorylated TPH2 | Further increases activity and stability. researchgate.netnih.gov |

| Modification by Quinones | Dopamine-derived quinones | Not specified | Inactivation. dntb.gov.ua |

Genetic Polymorphisms Affecting 5-Hydroxytryptophan Biosynthesis and Degradation Enzymes

Genetic variations in the genes encoding TPH and AADC can have significant functional consequences for 5-HTP metabolism. Polymorphisms in the TPH1 and TPH2 genes have been extensively studied in relation to serotonin-related neuropsychiatric conditions. unifi.it For instance, certain variants in the TPH2 gene have been associated with major depression in some populations. khanacademy.org The functional consequences of these polymorphisms can include altered enzyme activity and expression levels. unifi.it

Similarly, genetic polymorphisms in the DOPA decarboxylase (DDC) gene, which encodes AADC, can affect enzyme function. nih.gov Common variations in the DDC gene have been shown to predict differences in striatal DDC activity in vivo. nih.gov Specific SNPs in the DDC gene, such as rs921451, have been found to modulate the motor response to L-DOPA in Parkinson's disease patients, suggesting a direct impact on dopamine (B1211576) synthesis from its precursor. researchgate.netevecxia.comwikipedia.org Given that AADC also decarboxylates 5-HTP to serotonin, it is plausible that these polymorphisms also affect serotonin synthesis.

| Gene | Polymorphism | Associated Effect | Reference |

|---|---|---|---|

| TPH2 | rs1386494 | Associated with major depression in some populations. | khanacademy.org |

| DDC | rs921451 | Influences motor response to L-DOPA. | researchgate.netevecxia.comwikipedia.org |

| DDC | rs3837091 | Influences motor response to L-DOPA. | researchgate.net |

| DDC | Haplotype 4 | Predicts differences in striatal DDC activity. | nih.gov |

Nutritional and Environmental Factors Modulating 5-Hydroxytryptophan Levels in Research Models

The levels of 5-HTP are not solely determined by genetic and intrinsic cellular regulation but are also significantly influenced by external factors such as diet, the gut microbiota, and stress. The gut microbiota plays a crucial role in tryptophan metabolism. nih.gov Some gut bacteria can produce tryptophanase, an enzyme that can metabolize 5-HTP. The composition of the gut microbiota can therefore influence the availability of 5-HTP. For example, oral administration of 5-HTP has been shown to restore gut microbiota dysbiosis in a mouse model of depression. Furthermore, certain oligosaccharides have been found to increase 5-HTP in the gut microbiota by increasing tryptophan hydroxylase levels and inhibiting 5-HTP decarboxylase activity in the gut bacteria.

Stress is another potent modulator of the serotonin system. Chronic social defeat stress in mice has been shown to lead to decreased levels of tryptophan and 5-HTP in the feces, which is correlated with disordered gut microbiota. nih.gov This suggests a complex interplay between stress, the gut microbiome, and 5-HTP metabolism.

Pharmacological Modulators and Probes for 5-Hydroxytryptophan Pathway Research

A variety of pharmacological tools are used in research to investigate the 5-HTP pathway, excluding clinical applications. Tryptophan hydroxylase inhibitors, such as fenclonine (B1672495) (para-chlorophenylalanine or PCPA), are classic tools used to deplete serotonin by blocking the synthesis of 5-HTP. nih.gov However, PCPA is not specific and can also affect other aromatic amino acid hydroxylases. nih.gov More selective, allosteric inhibitors of TPH1 have been developed for research purposes. nih.gov

Aromatic L-amino acid decarboxylase inhibitors, such as benserazide (B1668006) and carbidopa, are used to prevent the peripheral conversion of L-DOPA to dopamine. In a research context, these can be used to study the central effects of precursors like 5-HTP by preventing their peripheral degradation. Another AADC inhibitor used in research is 3-hydroxybenzylhydrazine (B1666290) (NSD-1015). It is important to note that some of these AADC inhibitors have been found to also inhibit monoamine oxidase activity, which should be considered when interpreting research findings.

| Compound | Target Enzyme | Effect | Research Use |

|---|---|---|---|

| Fenclonine (PCPA) | Tryptophan Hydroxylase | Inhibition | Depletion of serotonin for studying its physiological roles. nih.gov |

| Benserazide | Aromatic L-amino acid Decarboxylase | Inhibition | Preventing peripheral conversion of 5-HTP to serotonin. |

| Carbidopa | Aromatic L-amino acid Decarboxylase | Inhibition | Preventing peripheral conversion of 5-HTP to serotonin. |

| 3-hydroxybenzylhydrazine (NSD-1015) | Aromatic L-amino acid Decarboxylase | Inhibition | Central inhibition of AADC for research purposes. |

| Selective allosteric TPH1 inhibitors | Tryptophan Hydroxylase 1 | Inhibition | Selective investigation of the peripheral serotonin pathway. nih.gov |

Interactions of 5 Hydroxy L Tryptophan with Other Biological Systems and Pathways

Cross-Talk Between 5-Hydroxytryptophan (B29612) Metabolism and Other Amino Acid Pathways (e.g., Kynurenine (B1673888) Pathway)

The metabolism of tryptophan, the parent amino acid of 5-HTP, is primarily divided into two main routes: the serotonin (B10506) pathway, which produces 5-HTP, and the kynurenine pathway, which is responsible for the catabolism of approximately 95% of dietary tryptophan. wikipedia.org These two pathways are intricately linked, with the activity of one often influencing the other by competing for their common substrate, tryptophan. youtube.com

A significant point of interaction involves the enzyme indoleamine 2,3-dioxygenase (IDO1), a key rate-limiting enzyme in the kynurenine pathway. While IDO1's primary substrate is tryptophan, it can also act on other indoleamines. Research has shown that 5-HTP itself can be a substrate for IDO1, which converts it into 5-hydroxykynurenine (B1197592). nih.govresearchgate.net This represents a direct shunt of a serotonin precursor into the kynurenine pathway. Similarly, serotonin (5-HT) can be converted by IDO1 to 5-hydroxykynuramine. nih.govresearchgate.net